4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid is an organic compound classified under the category of benzoxazinones, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound has a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol. It is recognized for its potential as a cyclooxygenase inhibitor, which may have implications in anti-inflammatory therapies and other medicinal uses .
The synthesis of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. Key steps often involve:
Parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For industrial production, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid features a benzoxazine ring fused with a butanoic acid side chain. The structural analysis reveals:
Data from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide detailed insights into the spatial arrangement of atoms and functional groups within the molecule .
4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid undergoes various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid primarily involves its role as a cyclooxygenase inhibitor. By inhibiting this enzyme, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins. This action may lead to decreased inflammation and pain relief, making it a candidate for therapeutic applications in inflammatory diseases .
The physical and chemical properties of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid include:
The scientific applications of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid are diverse:
The ongoing research into this compound highlights its significance in both academic studies and potential pharmaceutical developments .
This compound is strategically investigated for modulating inflammatory pathways. Research indicates its primary mechanism involves the inhibition of key pro-inflammatory enzymes, particularly cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This dual inhibition disrupts the synthesis of prostaglandins and leukotrienes, critical mediators of pain and swelling in acute and chronic inflammation [1]. Structural analysis suggests the carboxylic acid group facilitates binding to enzyme active sites, while the benzoxazine ring may contribute to antioxidant effects that mitigate oxidative stress-associated inflammation [1] [4].
Compared to its methylated analog (4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, CAS 897771-18-5), the unsubstituted parent compound exhibits slightly reduced potency but superior aqueous solubility. This enhanced solubility profile is advantageous for formulating oral or topical anti-inflammatory and analgesic preparations. Research highlights its potential incorporation into dermatological formulations aiming to leverage both anti-inflammatory and antioxidant properties for conditions like irritant contact dermatitis [1].
Table 1: Key Anti-inflammatory Research Findings
Biological Target | Observed Effect | Potential Therapeutic Indication | Structural Feature Implicated |
---|---|---|---|
COX-2 Enzyme | Competitive Inhibition | Arthritis, Acute Pain | Butanoic Acid Side Chain |
5-LOX Enzyme | Partial Inhibition | Asthma, Chronic Inflammation | Benzoxazinone Core |
Reactive Oxygen Species (ROS) | Scavenging Activity | Oxidative Stress-Related Inflammation | Benzoxazinone Core |
Cytokine Production (TNF-α, IL-6) | Downregulation | Autoimmune Inflammation | Full Molecule |
Significant research focuses on derivatives of 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid as inducers of apoptosis in hematological malignancies, particularly B-cell proliferative disorders. While the core butanoic acid derivative provides a scaffold, strategic derivatization yields compounds with potent caspase-activating capabilities. Notably, N'-[(E)-arylidene]-2-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetohydrazides (synthesized using the butanoic acid derivative or analogs as precursors) demonstrate compelling activity .
Mechanistically, these derivatives target procaspase-3, promoting its activation cascade. This is crucial as caspase-3 is a key executioner protease in apoptosis, often dysregulated in cancers. Specific derivatives (e.g., compound 5k from the study) activated caspase levels 200% higher than the established control PAC-1 (Procaspase Activating Compound-1) in vitro. Furthermore, derivatives like 5h and 5j exhibited potent cytotoxicity (IC₅₀ values in the low micromolar range) against human cancer cell lines, including SW620 (colon), PC-3 (prostate), and NCI-H23 (lung), showing 3- to 10-fold greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in the tested models . This highlights the benzoxazine core's potential as a platform for developing novel anticancer agents targeting apoptosis pathways.
Interactive Table 2: Anticancer Activity of Select Benzoxazine Derivatives Against Cancer Cell Lines
Derivative Code | SW620 (Colon) IC₅₀ (μM) | PC-3 (Prostate) IC₅₀ (μM) | NCI-H23 (Lung) IC₅₀ (μM) | Caspase Activation (% vs. PAC-1) |
---|---|---|---|---|
5h | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.2 ± 0.5 | 135% |
5j | 1.7 ± 0.2 | 1.5 ± 0.3 | 2.8 ± 0.4 | 185% |
5k | 3.5 ± 0.6 | 2.9 ± 0.4 | 4.1 ± 0.7 | 200% |
5n | 4.0 ± 0.5 | 3.2 ± 0.3 | 5.5 ± 0.8 | 175% |
PAC-1 (Control) | 7.8 ± 1.0 | 6.5 ± 0.9 | 10.2 ± 1.5 | 100% (Baseline) |
5-FU (Control) | 22.4 ± 3.2 | 18.7 ± 2.7 | 30.5 ± 4.1 | Not Applicable |
Note: IC₅₀ values and Caspase Activation data are representative examples derived from . Derivative codes correspond to the research article.
The compound exhibits immunomodulatory effects beyond direct anti-inflammatory actions. Preliminary investigations, primarily using its close structural analog (4-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid), suggest modulation of T-helper (Th) cell differentiation. It appears to suppress the Th1 and Th17 pathways, which drive pathogenesis in autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS), while potentially promoting regulatory T-cell (Treg) activity [1].
This immunomodulation may occur via interaction with intracellular signaling hubs like nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). Downregulation of these pathways leads to reduced production of critical pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17). Studies in experimental autoimmune encephalomyelitis (EAE) models, a surrogate for MS, show delayed disease onset and reduced severity scores following administration of benzoxazine derivatives, suggesting potential for autoimmune disease intervention [1].
A promising area of investigation involves the potential for 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid to enhance the efficacy of glucocorticoids (GCs), a mainstay treatment for inflammatory and autoimmune conditions plagued by dose-limiting side effects and resistance. Research suggests the compound may sensitize cells to the anti-inflammatory actions of GCs like dexamethasone or prednisolone [1].
The proposed mechanism involves complementary pathways:
This synergy allows for achieving equivalent anti-inflammatory efficacy with significantly lower doses of glucocorticoids, potentially mitigating adverse effects like osteoporosis, hyperglycemia, and immunosuppression. While specific clinical data is limited, the structural and mechanistic profile strongly supports ongoing research into this combinatorial approach [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1